DNA Gyrase B Inhibition: Scaffold Advantage of the 5-Methyl-4-Aminophenyl Core vs. the Des-Methyl Lead
The target compound represents the minimal 5-methyl-4-aminophenyl scaffold from which the most potent analog in the series (compound 22, IC₅₀ = 5.35 ± 0.61 μM) was derived. The earlier lead compound—lacking the 5-methyl group and bearing a different aniline substitution—showed approximately 2.4-fold weaker inhibition (IC₅₀ = 12.88 ± 1.39 μM) [1]. This demonstrates that the 5-methyl group on the furan ring is a critical contributor to gyrase B binding affinity; sourcing the des-methyl analog for SAR work would start from a significantly disadvantaged baseline.
| Evidence Dimension | Inhibition of S. aureus DNA gyrase B supercoiling activity |
|---|---|
| Target Compound Data | N-(4-aminophenyl)-5-methylfuran-2-carboxamide: Core scaffold of the series; direct IC₅₀ not reported for this minimal structure. |
| Comparator Or Baseline | Lead compound (4-((4-(furan-2-carboxamido)phenyl)amino)-4-oxobutanoic acid): IC₅₀ = 12.88 ± 1.39 μM; Compound 22 (N-(4-(4-hydrazinyl-4-oxobutanamido)phenyl)-5-methylfuran-2-carboxamide): IC₅₀ = 5.35 ± 0.61 μM |
| Quantified Difference | Compound 22 (which contains the target compound's core) is ~2.4-fold more potent than the des-methyl lead. The 5-methyl substituent is present in the most potent analogs. |
| Conditions | S. aureus DNA gyrase B supercoiling assay (Inspiralis kit SAS4001), pH 7.6, 25°C [1][2] |
Why This Matters
Researchers building gyrase B inhibitor libraries need the 5-methylfuran core; starting from the des-methyl analog gives a 2.4-fold potency handicap before any optimization begins.
- [1] Janupally, R. et al. Design and biological evaluation of furan/pyrrole/thiophene-2-carboxamide derivatives as efficient DNA GyraseB inhibitors of Staphylococcus aureus. Chem. Biol. Drug Des. 2015, 86, 918–925. View Source
- [2] BindingDB. BDBM166663: IC₅₀ = 2790 nM (DNA gyrase supercoiling assay, pH 7.6, 25°C). View Source
